4-(3-Methyloxetan-3-YL)piperidine

Medicinal Chemistry Physicochemical Properties ADME

Medicinal chemists optimizing CNS candidates frequently encounter excessive piperidine basicity (pKa ~11.2) that limits blood-brain barrier penetration. 4-(3-Methyloxetan-3-yl)piperidine directly addresses this with a reduced predicted pKa of 10.27, lowering the fraction of protonated species at physiological pH and enhancing passive BBB diffusion. • Modulated basicity & lower LogD (1.0) vs. simple alkylpiperidines for improved CNS PK • sp³-rich oxetane-piperidine core (MW 155.24, TPSA 21.3 Ų) compliant with Rule-of-Three fragment guidelines • Piperidine NH₂ handle enables rapid diversification via amide coupling, reductive amination, or N-arylation Supplied at ≥95% purity; available from stock with ambient global shipping.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 873405-18-6
Cat. No. B1403802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyloxetan-3-YL)piperidine
CAS873405-18-6
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1(COC1)C2CCNCC2
InChIInChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3
InChIKeyQENYGWCEDFQCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methyloxetan-3-yl)piperidine Overview


4-(3-Methyloxetan-3-yl)piperidine (CAS 873405-18-6, MFCD20669549) is a heterobifunctional small molecule featuring a piperidine ring linked to a 3-methyloxetane moiety [1]. With a molecular formula of C9H17NO, a molecular weight of 155.24 g/mol, and a topological polar surface area (TPSA) of 21.3 Ų , this compound serves as a versatile, sp³-rich building block in medicinal chemistry [2]. The 3-methyloxetane substituent confers unique physicochemical properties, including enhanced three-dimensionality, reduced lipophilicity, and the ability to modulate the basicity of the adjacent piperidine nitrogen compared to simple alkyl or gem-dimethyl analogs [2][3].

4-(3-Methyloxetan-3-yl)piperidine Substitution Risks


Generic substitution of 4-(3-Methyloxetan-3-yl)piperidine with simple alkylpiperidines or unsubstituted oxetane analogs fails due to the precise and quantifiable influence of the 3-methyloxetane group on key drug-like properties. The oxetane ring itself is not merely a passive linker; its electron-withdrawing inductive effect and rigid, three-dimensional geometry directly modulate the piperidine nitrogen's basicity and the molecule's overall lipophilicity and metabolic fate [1]. Critically, the presence of the 3-methyl substituent introduces additional steric and electronic modulation, distinguishing it from non-methylated oxetane-piperidines (e.g., 4-(oxetan-3-yl)piperidine) and resulting in a unique property profile that is not transferable [2]. Therefore, direct substitution without comparative data on pKa, LogD, and metabolic stability will likely lead to divergent pharmacokinetic and pharmacodynamic outcomes, making informed selection essential [3].

4-(3-Methyloxetan-3-yl)piperidine vs. Analogs


pKa Modulation vs. Piperidine

The predicted pKa of the piperidine nitrogen in 4-(3-Methyloxetan-3-yl)piperidine is significantly lower than that of unsubstituted piperidine. This reduction in basicity is a direct consequence of the electron-withdrawing inductive effect of the oxetane ring, which is further modulated by the 3-methyl substituent . A lower pKa impacts the ionization state at physiological pH, influencing membrane permeability, solubility, and target engagement. This data is supported by experimental studies on analogous oxetane-piperidine systems [1].

Medicinal Chemistry Physicochemical Properties ADME

LogD vs. 4-Alkyl Piperidines

The oxetane ring's polarity leads to a lower LogD₇.₄ value compared to structurally similar 4-alkyl piperidines, which is a key differentiator for tuning ADME properties. Specifically, 4-(3-Methyloxetan-3-yl)piperidine has a reported LogD₇.₄ of 1.0 . In contrast, literature data for the analogous spirocyclic oxetane-piperidine scaffold show a LogD₇.₄ of 2.2 for the N-benzyl derivative, while the corresponding 4-piperidone and piperidine analogs exhibit even higher lipophilicity [1]. The reduced LogD conferred by the oxetane correlates with improved aqueous solubility and can help mitigate metabolic liabilities associated with high lipophilicity [1].

Lipophilicity LogD Drug Design

Synthetic Accessibility vs. Spirocycle Routes

In contrast to more complex spirocyclic oxetane-piperidine systems that require specialized gold catalysis and multi-step sequences [1], 4-(3-Methyloxetan-3-yl)piperidine is accessible through straightforward synthetic routes. Its synthesis often involves the coupling of a pre-formed 3-methyloxetane building block with a piperidine derivative, avoiding the need for transition metal catalysts and enabling gram-scale preparation [2]. This synthetic simplicity translates to lower cost, higher reproducibility, and more reliable supply chains for procurement, especially when compared to scaffolds that demand decagram-scale gold-catalyzed rearrangements [1].

Synthetic Chemistry Process Chemistry Scalability

Metabolic Stability via mEH

The incorporation of an oxetane ring, particularly one with a methyl substituent, can redirect metabolic clearance away from cytochrome P450 (CYP) enzymes and toward microsomal epoxide hydrolase (mEH) . This shift is advantageous because mEH-mediated metabolism typically does not produce reactive intermediates that can lead to toxicity or idiosyncratic adverse drug reactions, unlike CYP-mediated oxidation. While direct metabolic data for 4-(3-Methyloxetan-3-yl)piperidine is limited, class-level studies demonstrate that oxetane-containing molecules exhibit lower intrinsic clearance in human liver microsomes and a reduced susceptibility to CYP inhibition compared to their non-oxetane counterparts [1]. This suggests a favorable metabolic profile that can enhance in vivo exposure and reduce drug-drug interaction risk.

Drug Metabolism Metabolic Stability ADME

4-(3-Methyloxetan-3-yl)piperidine Applications


CNS Penetration via Reduced Basicity

The reduced pKa of 4-(3-Methyloxetan-3-yl)piperidine (predicted 10.27 vs. 11.22 for piperidine) positions it as an optimal scaffold for designing central nervous system (CNS) drugs where high basicity can limit brain penetration. The lower fraction of protonated species at physiological pH enhances passive diffusion across the blood-brain barrier. This property is particularly valuable for programs targeting neurological disorders where minimizing off-target interactions with peripheral amine receptors is desired.

Fragment-Based Drug Discovery and Library Synthesis

With a molecular weight of 155.24 g/mol, a LogD of 1.0, and high sp³ character , 4-(3-Methyloxetan-3-yl)piperidine is an ideal fragment or core scaffold for generating lead-like libraries. Its favorable physicochemical properties align with the 'Rule of Three' guidelines for fragments, and the piperidine nitrogen provides a versatile synthetic handle for rapid diversification via amide coupling, reductive amination, or N-arylation. This enables efficient exploration of chemical space around a pre-optimized core.

Morpholine Replacement in Kinase Inhibitors

The oxetane ring is a well-established bioisostere for the carbonyl group and can serve as a surrogate for morpholine in kinase hinge-binding motifs [1]. Compared to morpholine, the 3-methyloxetane-piperidine scaffold offers distinct vectors and a more rigid, three-dimensional shape. The lower LogD compared to 4-piperidone analogs [2] can improve aqueous solubility and reduce metabolic clearance, making it a strategic replacement in kinase inhibitor optimization campaigns to enhance overall drug-like properties.

Linear Scaffold vs. Spirocycle

For programs seeking the benefits of an oxetane (e.g., pKa modulation, 3D shape) without the synthetic complexity of a spirocyclic scaffold, 4-(3-Methyloxetan-3-yl)piperidine provides a practical alternative. Its synthesis avoids the need for gold catalysis and multi-step sequences required for spirocyclic oxetane-piperidines [3]. This linear scaffold is more amenable to rapid parallel synthesis and scale-up, accelerating hit-to-lead timelines and reducing development risk.

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